Methods of Synthesis:
The synthesis of HO-Peg48-OH typically involves the polymerization of ethylene oxide monomers. Common methods include:
Technical Details:
Structure:
HO-Peg48-OH features a linear structure with repeating ethylene glycol units. The general formula can be represented as , where corresponds to the number of ethylene glycol units. For HO-Peg48-OH, is 48.
Data:
Reactions:
HO-Peg48-OH can participate in various chemical reactions:
Technical Details:
The mechanism by which HO-Peg48-OH operates primarily revolves around its ability to enhance solubility and stability of conjugated compounds. In PROTAC applications, it serves as a flexible linker that connects target proteins with E3 ligase recruiters, facilitating targeted degradation through the ubiquitin-proteasome pathway.
Process:
Physical Properties:
Chemical Properties:
Relevant Data:
HO-Peg48-OH exhibits low toxicity and high biocompatibility, making it ideal for pharmaceutical applications .
HO-Peg48-OH is primarily used in scientific research and development due to its unique properties:
The versatility of HO-Peg48-OH makes it a valuable compound across various fields including medicinal chemistry, biochemistry, and material science .
Polyethylene glycol (PEG) derivatives have evolved from simple surfactants to sophisticated tools in drug delivery and biomaterial engineering. Initial applications exploited PEG's hydrophilic nature and solubility to improve the stability of small-molecule drugs. By the 1970s, pioneering work demonstrated that PEG conjugation (PEGylation) could extend the plasma half-life of therapeutic proteins by reducing renal clearance and shielding immunogenic epitopes [1] [8]. This led to FDA-approved PEGylated biologics like interferon-α and uricase, which leveraged PEG's ability to delay enzymatic degradation and minimize immune recognition [9].
The development of HO-PEG48-OH (a 48-unit ethylene glycol polymer with terminal hydroxyl groups) represents an advancement in precision polymer chemistry. Early PEG syntheses produced polydisperse mixtures with variable chain lengths, limiting batch-to-batch reproducibility. Modern controlled polymerization techniques now enable the synthesis of monodisperse PEGs like HO-PEG48-OH, which exhibits a defined molecular weight (≈2,100 Da) and uniform physicochemical behavior [8]. This precision is critical for applications requiring predictable pharmacokinetics or self-assembly, such as nanoparticle functionalization or hydrogel design [3] [6].
Table 1: Evolution of Key PEG Derivatives in Biomedicine
| Time Period | PEG Type | Key Advancement | Primary Application |
|---|---|---|---|
| 1970s-1980s | Polydisperse PEGs (~1,000–5,000 Da) | First protein PEGylation | Half-life extension for enzymes (e.g., asparaginase) |
| 1990s-2000s | Branched PEGs (20–40 kDa) | Reduced immunogenicity | PEGylated interferons (e.g., PEG-IFN-α for hepatitis C) |
| 2010s-Present | Monodisperse HO-PEG48-OH | Precise hydrodynamic radius & solubility | Drug-linker systems, nanocarrier functionalization |
Monodispersity—defined as a polymer's uniformity in chain length and molecular weight—is a critical determinant of HO-PEG48-OH's performance. Unlike polydisperse PEGs, which exhibit batch-dependent variations in solubility and viscosity, monodisperse HO-PEG48-OH ensures reproducible:
In protein conjugation, monodispersity prevents the heterogeneity observed in early PEGylated therapeutics. For example, attaching HO-PEG48-OH to interferon-α yields a single conjugate species with preserved bioactivity, whereas polydisperse PEG creates mixtures with variable pharmacokinetics [9]. Similarly, lipid nanoparticles (LNPs) functionalized with HO-PEG48-OH exhibit narrower size distributions and enhanced stability during circulation, directly impacting targeted delivery efficiency [2] [3].
Table 2: Impact of PEG Dispersity on Functional Properties
| Property | Polydisperse PEG | Monodisperse HO-PEG48-OH | Functional Advantage |
|---|---|---|---|
| Molecular Weight | Broad distribution (Ð >1.05) | Fixed 2,112 Da (Ð =1.0) | Predictable biodistribution |
| Solubility | Variable aggregation | Consistent critical micelle concentration | Reliable drug encapsulation |
| Protein Conjugation | Multi-site attachment | Site-specific modification | Preserved receptor binding |
| Anti-PEG Antibody Binding | High (variable epitopes) | Low (uniform structure) | Reduced accelerated blood clearance |
HO-PEG48-OH serves as a versatile scaffold for engineering polymers with customized properties. Its 48 ethylene oxide units balance hydrophilicity and steric effects, making it ideal for:
Furthermore, HO-PEG48-OH's terminal hydroxyls serve as "click chemistry" handles for bioorthogonal modifications. Azide- or alkyne-functionalized derivatives enable strain-promoted cycloadditions to attach targeting ligands (e.g., antibodies) without compromising PEG's antifouling properties [6]. Recent studies also explore HO-PEG48-OH as a template for synthesizing helical polyglutamate analogs, which mimic its hydrodynamic behavior while offering protease-dependent biodegradability [9].
Table 3: HO-PEG48-OH in Tailored Biomedical Applications
| Application | Design Feature | Outcome | Reference |
|---|---|---|---|
| Protein Conjugation | Terminal site-specific chemistry | 3-fold longer plasma half-life vs. native protein | [9] |
| Lipid Nanoparticles | Fixed chain length (48 units) | 90% reduction in macrophage uptake | [2] [3] |
| Hydrogel Crosslinking | Uniform molecular weight | Mesh size control (±2 nm) for sustained release | [4] |
| Drug-Linker Systems | Balanced hydrophilicity | Tumor drug payload release >80% at pH 5.5 | [6] |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: